2-phenylcyclohexane-1-carboxylic acid, Mixture of diastereomers
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Overview
Description
2-phenylcyclohexane-1-carboxylic acid, mixture of diastereomers, is a chemical compound that exists as a mixture of stereoisomers that are not mirror images of each other. These diastereomers have different physical and chemical properties, making the compound versatile for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylcyclohexane-1-carboxylic acid typically involves the reaction of phenylmagnesium bromide with cyclohexanone, followed by carboxylation. The reaction conditions often include the use of a Grignard reagent and an appropriate solvent such as diethyl ether or tetrahydrofuran. The mixture of diastereomers is then separated using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis methods, including the use of large-scale reactors and continuous flow processes. The resolution of diastereomers can be achieved through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
2-phenylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
2-phenylcyclohexane-1-carboxylic acid is widely used in scientific research due to its unique properties. It finds applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: As a precursor for pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-phenylcyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in metabolic pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: Lacks the phenyl group, resulting in different chemical properties.
Phenylacetic acid: Has a similar phenyl group but differs in the cyclohexane ring structure.
2-phenylpropanoic acid: Similar in having a phenyl group but differs in the carboxylic acid position and the presence of a propanoic acid chain.
Uniqueness
2-phenylcyclohexane-1-carboxylic acid is unique due to its combination of a cyclohexane ring and a phenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
97906-58-6 |
---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.3 |
Purity |
95 |
Origin of Product |
United States |
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